molecular formula C7H14N2O2S<br>C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3 B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No. B1662136
Key on ui cas rn: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-UITAMQMPSA-N
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Patent
US04097526

Procedure details

55 grams of a 30 percent aqueous hydrogen peroxide solution was added dropwise to a mixture of 55 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime and 15 grams of formic acid in 200 grams of methylene chloride solution over a 15-20 minute period. The temperature rose from 25° to 40° C. during the addition. When the addition was complete 3 grams of concentrated sulfuric acid was added dropwise to maintain a gentle reflux followed by an additional 2 hours of reflux at 40°-45° C. After the reaction period was over, methylene chloride solvent was evaporated under reduced pressure. The mixture was cooled to 5° C. and filtered. The 2-methyl-2-(methylsulfonyl)propionaldehyde solid obtained was washed with 200 ml of water and dried to give 37 grams 2-methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime m.p. 145°-147° C. The yield was 90.5 percent based on 2-methyl-2-(methylthio)propionaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OO.CNC(ON=[CH:9][C:10](C)(SC)[CH3:11])=O.[CH:15]([OH:17])=O.[S:18](=[O:22])(=O)(O)[OH:19].[CH2:23](Cl)Cl>>[CH3:9][C:10]([S:18]([CH3:23])(=[O:22])=[O:19])([CH3:11])[CH:15]=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
55 g
Type
reactant
Smiles
CNC(=O)ON=CC(C)(SC)C
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
200 g
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose from 25° to 40° C. during the addition
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
of reflux at 40°-45° C
CUSTOM
Type
CUSTOM
Details
After the reaction period
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=O)(C)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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